molecular formula C10H10Cl2O2 B1379886 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol CAS No. 1823900-94-2

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Cat. No.: B1379886
CAS No.: 1823900-94-2
M. Wt: 233.09 g/mol
InChI Key: SMZIWMYPDHZMRQ-UHFFFAOYSA-N
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Description

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is an organic compound that features a benzyl alcohol moiety substituted with allyloxy and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol typically involves the allylation of 2,3-dichlorobenzyl alcohol. One common method is the Williamson ether synthesis, where 2,3-dichlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts (PTCs) can also be employed to improve the reaction rate and selectivity. For example, the use of quaternary ammonium salts as PTCs can facilitate the transfer of the allyl bromide into the organic phase, where it reacts with the 2,3-dichlorobenzyl alcohol .

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products

    Oxidation: 6-(Allyloxy)-2,3-dichlorobenzaldehyde, 6-(Allyloxy)-2,3-dichlorobenzoic acid.

    Reduction: 6-(Allyloxy)-2,3-dichlorotoluene.

    Substitution: 6-(Allyloxy)-2-chloro-3-aminobenzyl Alcohol, 6-(Allyloxy)-2-chloro-3-thiolbenzyl Alcohol.

Scientific Research Applications

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dichloro groups can influence the reactivity of the benzyl alcohol moiety by electron-withdrawing effects, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is unique due to the presence of both allyloxy and dichloro groups, which provide a combination of reactivity and stability. The allyloxy group allows for further functionalization, while the dichloro groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2,3-dichloro-6-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZIWMYPDHZMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
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6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
Reactant of Route 6
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

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